An In-depth Technical Guide to 7-bromo-8-chloropyrido[2,3-b]pyrazine: Structure, Properties, and Medicinal Chemistry Applications
An In-depth Technical Guide to 7-bromo-8-chloropyrido[2,3-b]pyrazine: Structure, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-bromo-8-chloropyrido[2,3-b]pyrazine, a halogenated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. Due to the limited availability of experimental data for this specific derivative, this document integrates established knowledge of the broader pyrido[2,3-b]pyrazine class with computational predictions to offer a robust profile of its chemical and physical characteristics.
Introduction to the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged scaffold in drug discovery, recognized for its diverse biological activities. This nitrogen-containing heterocyclic system is a key component in molecules designed to interact with a range of biological targets, demonstrating potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] The versatility of the pyrido[2,3-b]pyrazine ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. 7-bromo-8-chloropyrido[2,3-b]pyrazine represents a specific example of such a halogenated derivative, holding potential for further development in various therapeutic areas.
Chemical Structure and Identification
The fundamental identity of 7-bromo-8-chloropyrido[2,3-b]pyrazine is established by its unique chemical structure and associated identifiers.
Molecular Structure:
Figure 1: 2D Chemical Structure of 7-bromo-8-chloropyrido[2,3-b]pyrazine.
Table 1: Chemical Identifiers for 7-bromo-8-chloropyrido[2,3-b]pyrazine
| Identifier | Value | Source |
| CAS Number | 1936396-72-3 | [4] |
| Molecular Formula | C₇H₃BrClN₃ | [4] |
| Molecular Weight | 244.48 g/mol | [4] |
| SMILES | Clc1c(Br)cnc2nccnc12 | [4] |
| InChI | InChI=1S/C7H3BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h1-3H | [4] |
| InChIKey | FPFBGRGKERJPAW-UHFFFAOYSA-N | [4] |
Physicochemical Properties: A Blend of General Trends and Computational Predictions
Table 2: Predicted Physicochemical Properties of 7-bromo-8-chloropyrido[2,3-b]pyrazine
| Property | Predicted Value | Notes |
| logP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |
| pKa (most basic) | 1.0 - 2.0 | The nitrogen atoms in the pyrazine ring are weakly basic. |
| Aqueous Solubility | Low | Expected to have limited solubility in water, a common feature of halogenated aromatic compounds. |
| Polar Surface Area | ~40 Ų | Suggests good potential for oral bioavailability based on Veber's rules. |
Note: These values are predictions generated from computational models and should be confirmed by experimental analysis.
Spectroscopic Profile: Predicted Signatures
Spectroscopic analysis is crucial for the structural elucidation and characterization of novel compounds. While experimental spectra for 7-bromo-8-chloropyrido[2,3-b]pyrazine are not published, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra.
¹H and ¹³C NMR Spectroscopy
The proton NMR spectrum of 7-bromo-8-chloropyrido[2,3-b]pyrazine is expected to be simple, showing signals in the aromatic region corresponding to the protons on the pyridine and pyrazine rings. The carbon NMR will display a greater number of signals, corresponding to each unique carbon atom in the heterocyclic core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. Online prediction tools can provide a more detailed estimation of the chemical shifts.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of 7-bromo-8-chloropyrido[2,3-b]pyrazine would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C=N and C=C stretching (aromatic rings): ~1400-1600 cm⁻¹
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C-Br stretching: ~500-650 cm⁻¹
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C-Cl stretching: ~600-800 cm⁻¹
The "fingerprint" region below 1500 cm⁻¹ would show a complex pattern of absorptions unique to the molecule's overall structure.[7][8]
Mass Spectrometry
In a mass spectrum, 7-bromo-8-chloropyrido[2,3-b]pyrazine would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic pattern. The fragmentation pattern would likely involve the loss of the halogen atoms and cleavage of the heterocyclic rings.[9]
Synthesis and Reactivity: A Proposed Pathway
The synthesis of the pyrido[2,3-b]pyrazine core generally involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[1] For 7-bromo-8-chloropyrido[2,3-b]pyrazine, a plausible synthetic route would start from a suitably substituted diaminopyridine.
Figure 2: Proposed synthetic workflow for 7-bromo-8-chloropyrido[2,3-b]pyrazine.
Proposed Experimental Protocol:
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Step 1: Synthesis of the Pyrido[2,3-b]pyrazine Core. A substituted 2,3-diaminopyridine is reacted with glyoxal in a suitable solvent, such as ethanol, often under acidic conditions to catalyze the condensation and cyclization. The reaction mixture is typically heated to drive the reaction to completion.
-
Step 2: Halogenation. The resulting pyrido[2,3-b]pyrazine intermediate is then subjected to halogenation. This could involve a two-step process: first bromination using a reagent like N-bromosuccinimide (NBS), followed by chlorination with a reagent such as N-chlorosuccinimide (NCS). The regioselectivity of the halogenation would be directed by the existing substituents on the ring.
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Step 3: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization to yield pure 7-bromo-8-chloropyrido[2,3-b]pyrazine.
The bromine and chlorine atoms on the pyridine ring also offer handles for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the synthesis of a diverse library of derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have been investigated for a wide array of biological activities.
Figure 3: Diverse biological targets and activities of the pyrido[2,3-b]pyrazine scaffold.
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Anticancer Activity: Many pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as potent anticancer agents. They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, including the epidermal growth factor receptor (EGFR).[3] Some derivatives have even shown activity against erlotinib-resistant cancer cell lines.[3]
-
Anti-inflammatory Properties: The scaffold has been explored for its potential to modulate inflammatory pathways. Certain derivatives have been found to inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory disorders.[1]
-
Antibacterial and Antiviral Effects: Pyrido[2,3-b]pyrazine derivatives have demonstrated promising activity against various bacterial strains.[2] More recently, they have been investigated as non-nucleoside inhibitors of viral polymerases, such as that of the human cytomegalovirus (HCMV), with some compounds exhibiting broad-spectrum antiherpetic activity.[10]
The presence of bromine and chlorine in 7-bromo-8-chloropyrido[2,3-b]pyrazine makes it an interesting candidate for further investigation in these therapeutic areas. The halogens can enhance binding to target proteins through halogen bonding and can also be used as points of attachment for further chemical diversification to optimize biological activity and pharmacokinetic properties.
Conclusion
7-bromo-8-chloropyrido[2,3-b]pyrazine is a halogenated derivative of a medicinally important heterocyclic scaffold. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications in drug discovery. The pyrido[2,3-b]pyrazine core continues to be a fertile ground for the development of novel therapeutics, and derivatives such as 7-bromo-8-chloropyrido[2,3-b]pyrazine represent valuable building blocks for the creation of next-generation medicines. Further experimental investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.
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